10-(2-chloro-6-fluorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine
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Overview
Description
10-(2-chloro-6-fluorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine is a heterocyclic compound that features a unique structure combining a pyridine ring, a benzothiazine ring, and a substituted benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-chloro-6-fluorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiazine ring, followed by the introduction of the pyridine ring and the 2-chloro-6-fluorobenzyl group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
10-(2-chloro-6-fluorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
10-(2-chloro-6-fluorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a lead compound for developing new pharmaceuticals.
Industry: It can be utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 10-(2-chloro-6-fluorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazine derivatives and pyridine-containing molecules. Examples are:
- 10-(2-chlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine
- 10-(2-fluorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine
Uniqueness
10-(2-chloro-6-fluorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine is unique due to the presence of both chlorine and fluorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. This dual substitution may enhance its potential as a versatile compound for various applications.
Properties
IUPAC Name |
10-[(2-chloro-6-fluorophenyl)methyl]pyrido[3,2-b][1,4]benzothiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2S/c19-13-5-3-6-14(20)12(13)11-22-15-7-1-2-8-16(15)23-17-9-4-10-21-18(17)22/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJBVNILOUDPAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC=N3)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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